(R)-3-(Oxazol-5-yl)butanoic acid
Description
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(3R)-3-(1,3-oxazol-5-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5(2-7(9)10)6-3-8-4-11-6/h3-5H,2H2,1H3,(H,9,10)/t5-/m1/s1 |
InChI Key |
HMHPEJIQRFZHLR-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)C1=CN=CO1 |
Canonical SMILES |
CC(CC(=O)O)C1=CN=CO1 |
Origin of Product |
United States |
Preparation Methods
Oxazolone-Based Cyclization
One of the most prevalent strategies involves synthesizing oxazolone intermediates, which are then oxidized or functionalized to yield the target acid. For example, the synthesis of oxazolones from amino acids or amino acid derivatives is well-documented:
- Starting Material: Glycine derivatives or amino acids with appropriate side chains.
- Reagents: Acetic anhydride (Ac2O), acyl chlorides, or other dehydrating agents.
- Catalysts: Zinc oxide (ZnO), potassium phosphate (K3PO4), or other basic catalysts.
- Conditions: Room temperature to mild heating, often under inert atmosphere.
Mechanism: The amino acid reacts with acylating agents to form an N-acyl amino acid intermediate, which cyclizes via intramolecular nucleophilic attack of the amide nitrogen on the carbonyl carbon, forming the oxazolone ring.
Decarboxylation of β-Substituted Acrylic Acids
Jytte Lykkeberg et al. demonstrated the decarboxylation of β-substituted α-(1-tetrazollyl) acrylic acids to produce unsaturated 5-oxazolones, which can be further functionalized to obtain (R)-3-(Oxazol-5-yl)butanoic acid.
Conditions: Decarboxylation typically occurs under thermal or catalytic conditions, often with water or radical initiators, to facilitate ring formation and subsequent functionalization.
Condensation of Amino Acid Derivatives with Aldehydes
This approach involves the condensation of amino acids or their derivatives with aldehydes, followed by cyclization:
- Reagents: Aromatic or aliphatic aldehydes, amino acids (e.g., glycine derivatives).
- Catalysts: Potassium phosphate, sodium acetate, or other dehydrating agents.
- Conditions: Mild heating or room temperature, often with acetic anhydride or dehydrating agents like phosphorus oxychloride.
- Thomas Cleary et al. utilized potassium phosphate catalysis for condensation reactions between carboxylic acids and aromatic aldehydes, forming oxazolone rings without epimerization.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction rates and improves yields:
- Procedure: Mixtures of hippuric acid derivatives, aldehydes, and acetic anhydride are irradiated under controlled microwave conditions.
- Advantages: Rapid reaction times (minutes), high yields, and cleaner products.
- Ahmad Momeni Tikdari et al. reported microwave-assisted synthesis of oxazolone derivatives from hippuric acid and aldehydes, achieving rapid reactions with good yields.
Chiral Resolution and Enantioselective Synthesis
Achieving the (R)-enantiomer involves stereoselective synthesis or resolution:
- Chiral Catalysts: Use of chiral auxiliaries or chiral catalysts during cyclization.
- Resolution Techniques: Enzymatic resolution or chiral chromatography.
- The synthesis of enantiomerically pure (R)-3-(Oxazol-5-yl)butanoic acid often employs chiral starting materials or chiral catalysts during oxazolone ring formation, as demonstrated by various stereoselective routes in the literature.
Functional Group Transformations
Post-cyclization modifications include:
- Oxidation: To convert oxazolone intermediates into the corresponding acids.
- Hydrolysis: To cleave protecting groups or modify side chains.
- Amidation or Esterification: To introduce specific functional groups at the oxazolone ring or side chain.
- G. Madhusudhan et al. described a one-pot procedure where azido alcohols are converted to oxazolones under mild conditions, followed by functionalization to obtain the target acid.
Summary of Preparation Methods
| Method | Key Reagents | Catalysts | Conditions | Yield & Remarks |
|---|---|---|---|---|
| Cyclization of amino acid derivatives | Acetic anhydride, amino acids | ZnO, K3PO4 | Room temp to mild heating | High yield, straightforward |
| Decarboxylation of acrylic acids | Thermal or radical initiators | None | Elevated temperature | Suitable for unsaturated oxazolones |
| Condensation with aldehydes | Aldehydes, amino acids | K3PO4, NaOAc | Mild heating | Good stereocontrol possible |
| Microwave-assisted synthesis | Hippuric acid derivatives, aldehydes | None | Microwave irradiation | Rapid, high-yield |
| Chiral synthesis/resolution | Chiral auxiliaries/catalysts | Chiral catalysts | Variable | Enantiomerically pure products |
In-Depth Research Findings
- Catalytic efficiency: Zinc oxide and potassium phosphate have proven effective for cyclization, offering high yields and mild conditions.
- Reaction kinetics: Microwave irradiation significantly reduces reaction times, often completing within minutes.
- Stereoselectivity: Use of chiral catalysts or chiral starting materials is crucial for obtaining the (R)-enantiomer with high enantiomeric excess.
- Functionalization versatility: Post-synthesis modifications allow for the introduction of various substituents, tailoring the compound's biological activity.
Chemical Reactions Analysis
Types of Reactions
®-3-(Oxazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the oxazole ring.
Scientific Research Applications
®-3-(Oxazol-5-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of ®-3-(Oxazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds are compared based on structural motifs, physicochemical properties, and applications (Table 1):
Table 1: Comparative Analysis of (R)-3-(Oxazol-5-yl)butanoic Acid and Analogs
Key Findings from Comparative Analysis
Impact of Backbone Structure: The substitution of a benzoic acid backbone (e.g., 3-(5-Oxazolyl)benzoic acid) instead of butanoic acid increases molecular rigidity, leading to significantly higher melting points (259–301°C vs. inferred lower range for the target compound) .
Solubility and Functional Groups: The oxadiazole-containing analog in exhibits solubility in polar aprotic solvents (DMSO), suggesting that heterocycle choice directly influences solubility . Chlorophenyl and amino substituents (e.g., (R)-4-Amino-3-(4-chlorophenyl)butanoic acid) may enhance lipophilicity and membrane permeability, critical for drug design .
Chirality and Bioactivity: The R-configuration in the target compound could confer enantioselective interactions with biological targets, a feature absent in non-chiral analogs like 3-(5-Oxazolyl)benzoic acid .
Research and Application Context
- Odor-Active Compounds: While branched butanoic acids (e.g., 3-methylbutanoic acid) are associated with rancid odors in fermented foods , the oxazole-substituted target compound’s odor profile remains unexplored.
Q & A
Q. What are the critical steps for synthesizing (R)-3-(Oxazol-5-yl)butanoic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step routes, including cyclization to form the oxazole ring and subsequent coupling with a butanoic acid derivative. Key parameters requiring optimization include:
- Temperature : Elevated temperatures (e.g., 80–100°C) for cyclization steps to ensure ring formation .
- Solvent selection : Polar aprotic solvents like DMF or THF to stabilize intermediates .
- Catalysts : Acid or base catalysts for regioselective oxazole formation . Monitoring via thin-layer chromatography (TLC) and HPLC ensures reaction progress and purity (>95%) .
Q. Which analytical techniques are most effective for characterizing (R)-3-(Oxazol-5-yl)butanoic acid?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the oxazole ring and stereochemistry of the (R)-configured chiral center .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Chiral HPLC : Critical for verifying enantiomeric purity, especially given the compound’s stereospecific bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for (R)-3-(Oxazol-5-yl)butanoic acid analogs?
Discrepancies often arise from structural variations (e.g., substituents on the oxazole or butanoic acid moieties). Methodological strategies include:
- Comparative SAR studies : Systematically testing analogs (e.g., 4-substituted oxazoles) to isolate functional group contributions .
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interaction affinities .
- Meta-analysis : Cross-referencing datasets from independent studies to identify consensus trends .
Q. What strategies enhance enantiomeric purity during synthesis of (R)-3-(Oxazol-5-yl)butanoic acid?
- Chiral auxiliaries : Use of (R)-specific catalysts or chiral ligands in asymmetric synthesis steps .
- Enzymatic resolution : Lipase-mediated hydrolysis to separate enantiomers .
- Crystallization : Solvent-mediated recrystallization to isolate the (R)-enantiomer from racemic mixtures .
Q. How do structural modifications impact the compound’s pharmacokinetic profile?
- LogP optimization : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility .
- Metabolic stability : Fluorine substitution at specific positions reduces oxidative metabolism, as seen in analogs like 4-[(5Z)-5-(4-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid .
- Bioavailability : Pro-drug strategies (e.g., esterification of the carboxylic acid) enhance membrane permeability .
Data-Driven Research Challenges
Q. How should researchers design experiments to validate the compound’s mechanism of action in oxidative stress pathways?
- In vitro assays : Measure ROS scavenging using DCFH-DA fluorescence in cell lines .
- Gene expression profiling : RNA-seq to identify upregulated antioxidant genes (e.g., Nrf2 targets) .
- Protein interaction studies : Co-immunoprecipitation (Co-IP) to confirm binding to Keap1 or other redox regulators .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Molecular docking : Predict binding modes with targets like PPARγ or NF-κB using AutoDock Vina .
- QSAR modeling : Machine learning algorithms (e.g., Random Forest) to correlate substituent properties with activity .
- MD simulations : Assess conformational stability of the oxazole-butanoic acid scaffold in biological membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
